N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4S/c1-2-32-20-15-9-14-19-16-21(33-24(19)20)26(31)29-27-28-22(17-10-5-3-6-11-17)25(34-27)23(30)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBCLNMOTPZBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Coupling with Benzofuran: The benzoylated thiazole is coupled with 7-ethoxybenzofuran-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or benzofuran derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of a thiazole ring and a benzofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H20N2O3S
- Molecular Weight : 420.48 g/mol
- CAS Number : 921572-94-3
The compound features a thiazole ring, a benzofuran moiety, and an ethoxy group, which contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p53.
Antiviral Activity
This compound has also been evaluated for antiviral properties. Preliminary findings suggest that it possesses activity against several viral strains:
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| Hepatitis C Virus | 8.0 | >10 |
| Influenza Virus | 5.0 | >15 |
The antiviral mechanism is believed to involve inhibition of viral replication and interference with viral entry into host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
- Antiviral Mechanisms : Inhibition of viral polymerases and interference with viral entry.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Study 1: Anticancer Efficacy in Mice
In a study involving mice implanted with MCF-7 tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors.
Study 2: Antiviral Efficacy Against Hepatitis C
A clinical trial assessing the antiviral effects on patients with chronic Hepatitis C demonstrated a marked decrease in viral load after treatment with the compound over a 12-week period.
Q & A
Basic Question: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Methodological Answer:
The synthesis of structurally similar benzofuran-thiazole hybrids (e.g., ) involves coupling benzofuran-2-carboxamide derivatives with functionalized thiazole precursors. Key steps include:
- Reagent selection : Use chloroacetyl chloride or substituted benzoyl chlorides for acylation reactions, as demonstrated for analogs in (e.g., 60–70% yields using ethanol as solvent).
- Solvent optimization : Polar solvents like ethanol or ethyl acetate improve reaction efficiency and crystallization (e.g., 45% yield via flash chromatography in ethyl acetate/hexane systems in ).
- Purification : Column chromatography (silica gel) or recrystallization (methanol) effectively isolates the target compound, as seen in and .
- Characterization : Confirm purity via melting point analysis (183–249°C range for benzofuran derivatives in ) and HRMS/ESI for molecular weight validation .
Basic Question: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH3, δ ~4.1–4.3 ppm for OCH2), benzoyl protons (aromatic δ ~7.3–8.1 ppm), and thiazole/benzofuran carbons (e.g., reports distinct signals for fused rings).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and C-O-C bonds (benzofuran/ethoxy groups at ~1200–1300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ or [M+Na]+ adducts with <5 ppm error) .
Advanced Question: How can X-ray crystallography using SHELX refine the molecular conformation and intermolecular interactions?
Methodological Answer:
- Data collection : Use single crystals (grown via methanol recrystallization, as in ) and a diffractometer with Mo/Kα radiation.
- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : Apply SHELXL to model thermal displacement parameters (Uiso) and hydrogen bonding. For example, highlights N–H···N/O interactions stabilizing crystal packing along the [010] axis.
- Validation : Analyze C–N bond lengths (e.g., ~1.35–1.40 Å for thiazole-amide conjugation) to confirm electronic delocalization .
Advanced Question: How should researchers resolve discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
- Orthogonal assays : Validate in vitro activity (e.g., enzyme inhibition) with cell-based assays (e.g., cytotoxicity in NCI-60 panels, as in ).
- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and plasma protein binding to explain reduced in vivo efficacy .
- Metabolite identification : Use LC-MS/MS to detect active/inactive derivatives (e.g., de-ethylation of the ethoxy group) .
Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified benzoyl (e.g., 4-Cl, 2-F substituents) or ethoxy groups (e.g., methoxy/propoxy), as in and .
- Biological screening : Test analogs against target-specific assays (e.g., FAAH inhibition in or NCI-DTP antitumor panels in ).
- Data correlation : Compare electronic (Hammett σ values) or steric (molar refractivity) parameters with activity trends .
Advanced Question: How can researchers address low reproducibility in crystallographic data for this compound?
Methodological Answer:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains (common in thiazole/benzofuran systems) .
- Hydrogen bonding analysis : Verify intermolecular interactions (e.g., N–H···O/N distances of 2.8–3.2 Å) to confirm packing stability .
- Validation tools : Cross-check with PLATON/ADDSYM to detect missed symmetry elements .
Basic Question: What purification methods are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol for high-purity crystals (e.g., achieved 98% purity via methanol recrystallization).
- Flash chromatography : Optimize solvent gradients (e.g., ethyl acetate/hexane, 1:4 to 1:2) for polar benzofuran-thiazole hybrids .
- HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
